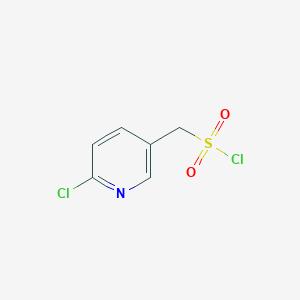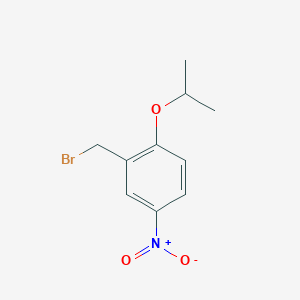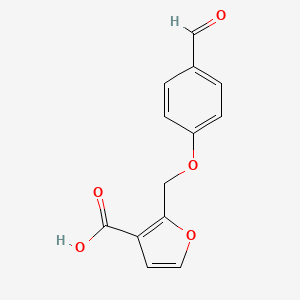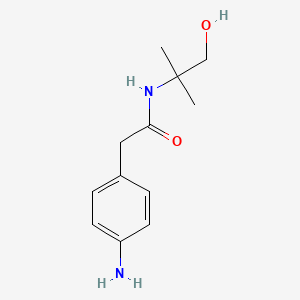
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Übersicht
Beschreibung
This compound is a derivative of benzoxazole, which is an aromatic organic compound. It has a chloromethyl group (-CH2Cl) and an ethanesulfonyl group (-CH2CH2SO2-) attached to it .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions like the Blanc chloromethylation . This reaction involves aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
A study describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for creating a series of 3,5-disubstituted benzoxazoles. This compound, structurally related to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, is established as a promising heterocycle due to its potential pharmacological activities (Khodot & Rakitin, 2022).
Quantum Mechanical Studies
A paper focused on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including ones similar to this compound, reveals their potential in light harvesting applications. These compounds were examined for stable conformations, electron distribution, and nonlinear optical properties, highlighting their significance in novel inhibitor molecules and light harvesting efficiency in DSSC's design (Mary et al., 2019).
Antimicrobial Activity
A research article discusses the synthesis of new benzoxazole derivatives, closely related to this compound, with potent in vitro antimicrobial activities. These derivatives show broad-spectrum activity against various microorganisms, emphasizing their potential in developing new antimicrobial agents (Tekiner-Gulbas et al., 2004).
Chemical Reactions and Applications
In another study, the reactivity of N-chloromethyl-2-thiono-benzoxazoles is explored. These compounds, structurally similar to the subject chemical, undergo nucleophilic substitution to form various fused systems, underscoring their versatility in chemical synthesis (Abdel-rahman et al., 1993).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It may involve a process known as vicarious nucleophilic substitution, which allows the nucleophilic replacement of hydrogen in nitroaromatics and heteroaromatics by using carbanions that bear leaving groups at the nucleophilic center .
Biochemical Pathways
The compound’s potential interaction with various biological targets suggests that it could influence multiple biochemical pathways .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .
Result of Action
The compound’s potential interaction with various biological targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole. Factors such as temperature, pH, and the presence of other chemical substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-ethylsulfonyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-16(13,14)7-3-4-9-8(5-7)12-10(6-11)15-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEAONHKWDBRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)


![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)





